molecular formula C11H12ClNO2 B12313405 2-chloro-N-(4-propionylphenyl)acetamide

2-chloro-N-(4-propionylphenyl)acetamide

Cat. No.: B12313405
M. Wt: 225.67 g/mol
InChI Key: HTIXVHRTUBMBEQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-propionylphenyl)acetamide is an organic compound with the molecular formula C11H12ClNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro and a 4-propionylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-propionylphenyl)acetamide typically involves the reaction of 4-propionylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

[ \text{4-propionylphenylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-propionylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The propionyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of N-(4-propionylphenyl)acetamide derivatives.

    Oxidation: Formation of 4-(carboxyphenyl)acetamide.

    Reduction: Formation of 4-(hydroxypropylphenyl)acetamide.

Scientific Research Applications

2-chloro-N-(4-propionylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-propionylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-hydroxyphenyl)acetamide
  • 2-chloro-N-(4-ethoxyphenyl)acetamide
  • 2-chloro-N-(4-isopropylphenyl)acetamide

Comparison

2-chloro-N-(4-propionylphenyl)acetamide is unique due to the presence of the propionyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propionyl group may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications. Additionally, the presence of the chlorine atom can make it more reactive in substitution reactions compared to its non-chlorinated counterparts.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

2-chloro-N-(4-propanoylphenyl)acetamide

InChI

InChI=1S/C11H12ClNO2/c1-2-10(14)8-3-5-9(6-4-8)13-11(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

HTIXVHRTUBMBEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)NC(=O)CCl

Origin of Product

United States

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